molecular formula C10H6FNO2 B2834180 2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde CAS No. 1909319-04-5

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

Cat. No. B2834180
CAS RN: 1909319-04-5
M. Wt: 191.161
InChI Key: CHNVAMKQXXIFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde” is 1S/C10H6FNO2/c11-9-5-7 (1-2-8 (9)6-13)10-12-3-4-14-10/h1-6H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde” is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Biological Activity and Drug Development

The compound’s oxazole ring and fluorine substitution influence its interactions with biological targets. Researchers explore its potential as a scaffold for drug development. By introducing specific functional groups, they aim to create novel compounds with improved pharmacological properties.

For more information, you can refer to the following sources:

Safety and Hazards

This compound is not intended for human or veterinary use. It should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in, and contact with eyes, skin, or clothing should be avoided . If swallowed, inhaled, or in contact with eyes or clothing, medical advice should be sought immediately .

properties

IUPAC Name

2-fluoro-4-(1,3-oxazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-7(1-2-8(9)6-13)10-12-3-4-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNVAMKQXXIFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CO2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(1,3-oxazol-2-yl)benzaldehyde

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